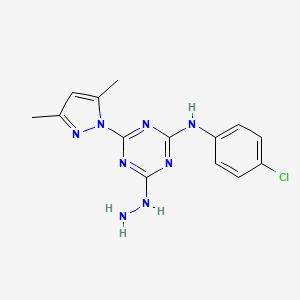N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine
CAS No.: 1158377-11-7
Cat. No.: VC7813268
Molecular Formula: C14H15ClN8
Molecular Weight: 330.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1158377-11-7 |
|---|---|
| Molecular Formula | C14H15ClN8 |
| Molecular Weight | 330.77 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C14H15ClN8/c1-8-7-9(2)23(22-8)14-19-12(18-13(20-14)21-16)17-11-5-3-10(15)4-6-11/h3-7H,16H2,1-2H3,(H2,17,18,19,20,21) |
| Standard InChI Key | MJTQMQOHTBNKLN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)Cl)C |
| Canonical SMILES | CC1=CC(=NN1C2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)Cl)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 1,3,5-triazine family, a class of nitrogen-rich heterocycles known for their diverse applications. Its molecular formula is C₁₄H₁₅ClN₈, with a molecular weight of 330.78 g/mol . Key structural components include:
-
A 1,3,5-triazine ring serving as the central scaffold.
-
A 4-chlorophenyl group at position 2, contributing to lipophilicity and electronic effects.
-
A 3,5-dimethylpyrazole substituent at position 4, enhancing steric bulk and hydrogen-bonding potential.
-
A hydrazino group at position 6, enabling reactivity in further derivatization .
The presence of multiple nitrogen atoms and aromatic systems suggests potential for π-π stacking and hydrogen bonding, critical for interactions in biological systems .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via stepwise nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A representative pathway involves:
-
Substitution at Position 4: Reaction with 3,5-dimethylpyrazole under basic conditions to introduce the pyrazole moiety .
-
Substitution at Position 2: Introduction of 4-chloroaniline via aromatic nucleophilic substitution .
-
Hydrazine Functionalization: Replacement of the remaining chlorine at position 6 with hydrazine, often using hydrazine hydrate .
Spectroscopic Data
-
¹H NMR: Peaks corresponding to the pyrazole methyl groups (δ 2.1–2.3 ppm), aromatic protons of the chlorophenyl group (δ 7.2–7.6 ppm), and hydrazino NH₂ (δ 5.8–6.0 ppm) .
-
IR Spectroscopy: Stretching vibrations for N–H (3344 cm⁻¹), C=N (1588 cm⁻¹), and C–Cl (745 cm⁻¹) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 330.78 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Poor in water; soluble in DMSO | |
| LogP (Partition Coefficient) | 2.34 (estimated) | |
| Hazard Classification | Irritant |
The compound’s low solubility in aqueous media limits its bioavailability, necessitating formulation strategies for pharmacological applications .
Biological and Industrial Applications
Anticancer Activity
Triazine derivatives are explored for their anticancer potential via kinase inhibition or DNA intercalation. In vitro studies on analogous compounds (e.g., PTA-2) demonstrated GI₅₀ values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, suggesting antifungal and antiproliferative synergy . While direct data on this compound is limited, its structural similarity to active analogs implies potential in targeting PI3K/AKT/mTOR pathways .
Corrosion Inhibition
Bis-pyrazolyl triazine derivatives exhibit corrosion inhibition efficiencies (>90%) on carbon steel in acidic environments. The hydrazino group enhances adsorption on metal surfaces, forming protective films .
Materials Science
The compound’s rigid triazine core and substituents make it a candidate for:
-
Coordination polymers: Pyrazole and hydrazine groups act as ligands for transition metals .
-
Supramolecular assemblies: π-Stacking interactions facilitate crystal engineering .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume